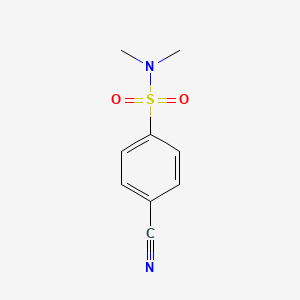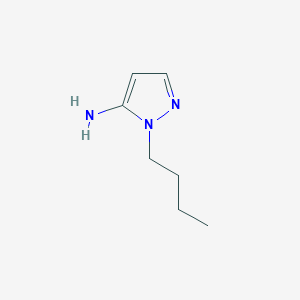
2,2'-Bipyridine-4,4'-dicarboxylic acid
描述
2,2’-Bipyridine-4,4’-dicarboxylic acid, also known as 2,2’-Bipyridyl-4,4’-dicarboxylic acid, is an organic compound used as a biochemical reagent . It can be used as a biological material or organic compound for life science related research . It is also used as an organic chemical synthesis intermediate .
Synthesis Analysis
The synthesis of 2,2’-Bipyridine-4,4’-dicarboxylic acid involves a hydrothermal method . It has been used in the synthesis of transition metal complexes . It is also a bridging multidentate ligand possessing both bipyridine and carboxylate groups, making it a good candidate for the preparation of new coordination polymers due to their diverse coordination capabilities to metal ions .Molecular Structure Analysis
The molecular structure of 2,2’-Bipyridine-4,4’-dicarboxylic acid is represented by the empirical formula C12H8N2O4 . It has a molecular weight of 244.20 . The SMILES string representation is OC(=O)c1ccnc(c1)-c2cc(ccn2)C(O)=O .Chemical Reactions Analysis
2,2’-Bipyridine-4,4’-dicarboxylic acid has been used in the synthesis of transition metal complexes . These complexes can be explored as stable electrocatalysts in the hydrogen evolution reaction .Physical And Chemical Properties Analysis
2,2’-Bipyridine-4,4’-dicarboxylic acid is insoluble in water but soluble in common organic solvents . It is a solid at room temperature .科学研究应用
-
Organic Chemical Synthesis Intermediate
-
Dye-Sensitized Solar Cells (DSSCs)
-
Bipyridyl/Metal Complexes
-
Metal-Organic Frameworks (MOFs)
- “2,2’-Bipyridine-4,4’-dicarboxylic acid” can be used in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a kind of porous material with potential applications in gas storage, separation, and catalysis .
-
Post-Synthetic Modification of MOFs
- The compound can also be used for post-synthetic modification of MOFs . For example, a new UiO-67-type zirconium MOF material was prepared by N-quaternization of the pyridine sites in UiO-67-bpy . After N-quaternization, the pristine neutral framework turned cationic while its high thermal and chemical stabilities were primarily preserved . This modification led to enhanced properties such as increased CO2 uptake and extended optical absorption .
-
Synthesis of Organometallic Compounds
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and prolonged or repeated exposure .
未来方向
属性
IUPAC Name |
2-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10/h1-6H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPLCAKVOYHAJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bipyridine-4,4'-dicarboxylic acid | |
CAS RN |
6813-38-3 | |
| Record name | 2 2'-bipyridine-4 4'-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(4-Bromophenyl)imidazo[2,1-b]thiazole](/img/structure/B1268897.png)












![3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1268934.png)